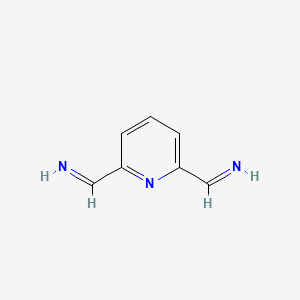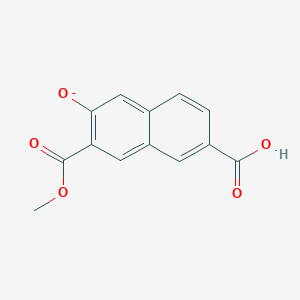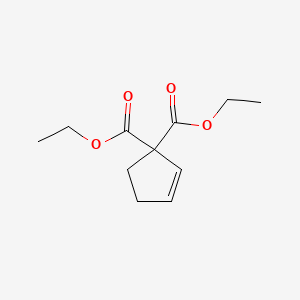
Diethyl cyclopent-2-ene-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl cyclopent-2-ene-1,1-dicarboxylate is an organic compound with the molecular formula C₁₁H₁₆O₄. It is a diester derivative of cyclopentene, characterized by the presence of two ester groups attached to the cyclopentene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl cyclopent-2-ene-1,1-dicarboxylate can be synthesized through the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene. This reaction involves the formation of a cyclopentene ring with two ester groups attached . The reaction conditions typically include the use of a base such as sodium ethoxide to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar alkylation methods. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl cyclopent-2-ene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentene-1,1-dicarboxylic acid.
Reduction: Diethyl cyclopent-2-ene-1,1-diol.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl cyclopent-2-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl cyclopent-2-ene-1,1-dicarboxylate involves its reactivity due to the presence of ester groups and the cyclopentene ring. The ester groups can undergo hydrolysis, oxidation, or reduction, leading to various products. The cyclopentene ring provides a reactive site for further chemical modifications .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl cyclopent-3-ene-1,1-dicarboxylate: Similar structure but with the ester groups at different positions.
Diethyl cyclohex-2-ene-1,1-dicarboxylate: Contains a cyclohexene ring instead of a cyclopentene ring.
Uniqueness
Diethyl cyclopent-2-ene-1,1-dicarboxylate is unique due to its specific ring structure and the positioning of the ester groups, which confer distinct reactivity and applications compared to its analogs .
Propiedades
Número CAS |
541506-71-2 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
diethyl cyclopent-2-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h5,7H,3-4,6,8H2,1-2H3 |
Clave InChI |
ACLKKNYIJXOXEG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


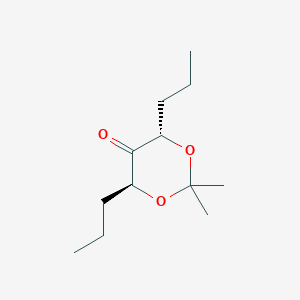
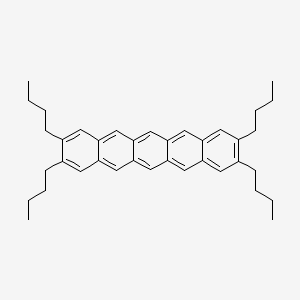
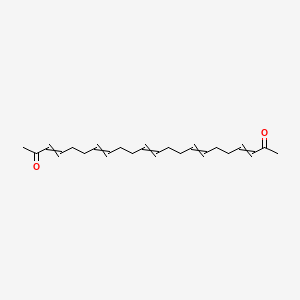
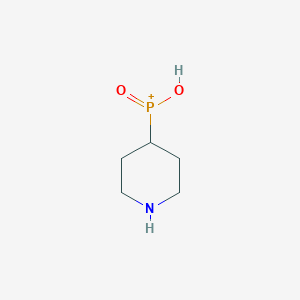

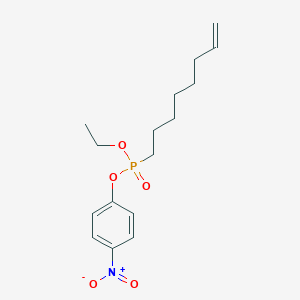
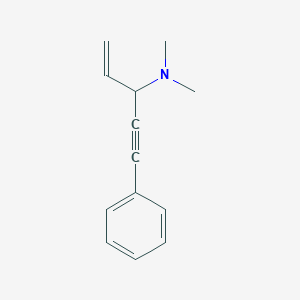
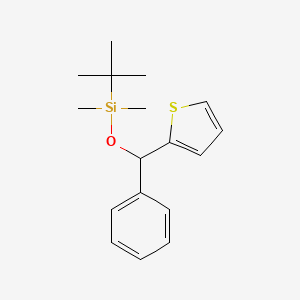
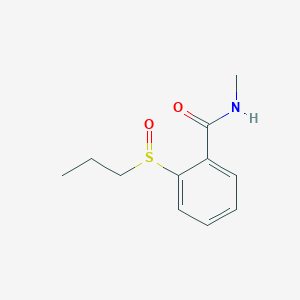
![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)


